molecular formula C8H9NO3 B14831911 3-Hydroxy-2-methoxybenzamide

3-Hydroxy-2-methoxybenzamide

Cat. No.: B14831911
M. Wt: 167.16 g/mol
InChI Key: PIDQZWAANGZAJC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxybenzamide (C₈H₉NO₃) is a benzamide derivative featuring hydroxyl (–OH) and methoxy (–OCH₃) groups at the 3- and 2-positions of the benzene ring, respectively. Its molecular weight is 167.16 g/mol, and it crystallizes in the monoclinic system with space group P21/n (a = 5.6293 Å, b = 10.1826 Å, c = 13.2402 Å, β = 92.75°, V = 758.07 ų) . The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds between adjacent amide groups. These dimers further assemble into wave-like layers through O–H⋯O interactions between phenolic hydroxyl and carbonyl oxygen atoms . The methoxy group adopts a conformation that avoids steric crowding, contributing to a dihedral angle of 12.6° between the amide group and the benzene ring .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4,10H,1H3,(H2,9,11)

InChI Key

PIDQZWAANGZAJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxybenzamide typically involves the reaction of 3-Hydroxy-2-methoxybenzoic acid with ammonia or an amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-methoxybenzaldehyde or 3-methoxy-2-methoxybenzoic acid.

    Reduction: Formation of 3-hydroxy-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Positioning and Hydrogen Bonding

The unique 1,2,3-substitution pattern (–OCH₃ at C2, –OH at C3, and –CONH₂ at C1) distinguishes 3-hydroxy-2-methoxybenzamide from analogues. Key comparisons include:

Compound Substituent Positions Intramolecular H-Bond Intermolecular Interactions Crystal System References
This compound 2-OCH₃, 3-OH, 1-CONH₂ N–H⋯O (amide to methoxy) N–H⋯O (dimer), O–H⋯O (layered) Monoclinic (P21/n)
2-Pentyloxybenzamide 2-O-pentyl, 1-CONH₂ N–H⋯O (amide to alkoxy) Weak van der Waals Not reported
2-Ethoxybenzamide 2-O-ethyl, 1-CONH₂ N–H⋯O (amide to alkoxy) C–H⋯O chains Monoclinic (P2₁/c)
3-Hydroxybenzamide 3-OH, 1-CONH₂ Absent O–H⋯O (chains) and N–H⋯O (dimers) Orthorhombic (Pna2₁) [External Ref]
  • Hydrogen Bond Networks : Unlike 2-alkoxybenzamides (e.g., 2-ethoxybenzamide), which primarily form C–H⋯O chains, this compound exhibits a dual hydrogen-bonding network (N–H⋯O and O–H⋯O), enhancing crystal stability .
  • Steric Effects: The 1,2,3-substitution in this compound introduces steric constraints, forcing the methoxy group into a non-planar conformation. This contrasts with 2-methoxybenzamide, where the methoxy group aligns coplanar with the benzene ring .

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